N-[3-(Allyloxy)phenyl]-2-bromoacetamide
CAS No.: 99859-22-0
Cat. No.: VC2982248
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99859-22-0 |
|---|---|
| Molecular Formula | C11H12BrNO2 |
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 2-bromo-N-(3-prop-2-enoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14) |
| Standard InChI Key | NUDZUIHTHYJTJH-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CC=CC(=C1)NC(=O)CBr |
| Canonical SMILES | C=CCOC1=CC=CC(=C1)NC(=O)CBr |
Introduction
Physical and Chemical Properties
N-[3-(Allyloxy)phenyl]-2-bromoacetamide possesses distinct molecular characteristics that make it valuable for research applications. The compound is identified by several key parameters presented in the following tables:
Table 1: Basic Identifiers and Physical Properties
Table 2: Physical and Chemical Characteristics
The molecular structure of N-[3-(Allyloxy)phenyl]-2-bromoacetamide contains several key functional groups that contribute to its chemical behavior:
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A phenyl ring core structure
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An allyloxy (OCH2CH=CH2) substituent at the 3-position of the phenyl ring
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A bromoacetamide (NHCOCH2Br) group attached to the phenyl ring
Synthesis Methods
The synthesis of N-[3-(Allyloxy)phenyl]-2-bromoacetamide typically follows a well-established procedure that involves the reaction of 3-(allyloxy)aniline with bromoacetyl bromide. This reaction is conducted in the presence of a base, such as triethylamine, which serves to neutralize the hydrogen bromide produced during the reaction process.
The synthesis process can be outlined as follows:
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The reaction is performed under controlled temperature conditions, typically maintained between 0-5°C to manage the exothermic nature of the process.
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Triethylamine or a similar base is added to neutralize the hydrogen bromide formed as a byproduct.
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The reaction mixture is stirred for a specific period to ensure complete conversion.
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The final product is isolated through appropriate purification techniques such as recrystallization or column chromatography.
This synthetic approach ensures a safer and more efficient production of the target compound with good yield and purity.
Researchers should implement the following safety practices:
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Always wear appropriate personal protective equipment, including gloves, lab coat, and eye protection .
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Conduct experiments in a well-ventilated area or fume hood to prevent inhalation of vapors or dust .
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Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling the compound .
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Store waste separately and ensure proper disposal through professional waste management services .
Analytical Characterization
Researchers working with N-[3-(Allyloxy)phenyl]-2-bromoacetamide should verify its identity and purity through standard analytical techniques. While specific analytical data for this compound is limited in the available literature, the following approaches are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and purity assessment.
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of impurities.
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Mass Spectrometry: Confirms molecular weight and can provide additional structural information.
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Infrared Spectroscopy (IR): Identifies functional groups present in the molecule.
These analytical methods collectively provide a comprehensive characterization of the compound's identity, structure, and purity.
Research Considerations
When conducting research with N-[3-(Allyloxy)phenyl]-2-bromoacetamide, investigators should consider several factors to optimize experimental outcomes:
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Solubility Profile: The compound contains both hydrophobic (allyl and phenyl) and hydrophilic (amide) groups, suggesting potential solubility in moderately polar organic solvents. Solubility testing in relevant experimental media is advisable before use.
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Stability Assessment: Evaluate compound stability under experimental conditions, particularly in aqueous buffers at different pH values.
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Reactivity Testing: For protein modification studies, preliminary testing of reactivity with model compounds containing nucleophilic groups can provide valuable insights into reaction kinetics and efficiency.
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Control Experiments: Include appropriate controls to distinguish between specific and non-specific effects when using this compound in biological systems.
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